5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)21-17-19-10-14(11-20-17)13-4-6-15(18)7-5-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKYVLMUUKCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and other kinases associated with tumor growth . The mechanism of action typically involves the binding of these compounds to specific molecular targets, altering their activity and leading to reduced cell proliferation in cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study on related pyrimidine compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Biological Mechanisms
The biological mechanisms of this compound involve its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes implicated in disease pathways, thereby exerting therapeutic effects. For instance, inhibition of lysyl oxidase-like 2 (LOXL2) has been linked to reduced cancer metastasis and fibrosis .
- Receptor Binding : By binding to receptors such as VEGFR-2, the compound can disrupt signaling pathways that promote tumor growth and angiogenesis .
Industrial Applications
Beyond its pharmaceutical potential, this compound is useful in industrial applications:
- Synthesis of Specialty Chemicals : It serves as a building block for synthesizing more complex organic molecules, which are crucial in the production of specialty chemicals and materials.
- Agrochemical Development : The compound's biological activity also opens avenues for developing agrochemicals aimed at pest control and crop protection due to its antimicrobial properties .
Case Study: Anticancer Efficacy
In a study involving various pyrimidine derivatives, this compound was shown to significantly reduce the viability of cervical cancer cells in vitro. The treatment led to a marked decrease in cell proliferation rates compared to untreated controls, indicating its potential as an anticancer agent.
Case Study: Antimicrobial Effectiveness
In comparative tests against standard antibiotics like ciprofloxacin, derivatives of this compound exhibited superior antimicrobial activity against several pathogens, suggesting its viability as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine
- 5-(4-Chlorophenyl)-2-(4-ethoxyphenoxy)pyrimidine
- 5-(4-Chlorophenyl)-2-(4-propoxyphenoxy)pyrimidine
Uniqueness
5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Biological Activity
5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C17H13ClN2O
- CAS Number : 477857-66-2
- Molecular Weight : 300.75 g/mol
The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-methylphenoxy group, which contribute to its biological activity through various mechanisms of action.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor function, influencing cellular pathways involved in disease processes. For instance, it may inhibit enzymes involved in DNA replication, leading to decreased cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For example:
- In vitro Studies : this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics .
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited strong inhibitory effects against several Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .
- Fungal Activity : Preliminary data suggest that it may possess antifungal properties as well, particularly against Candida species, although further studies are required to confirm this activity.
Table 1: Summary of Biological Activities
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. The findings indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for drug development .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of pyrimidine derivatives against resistant bacterial strains. The results demonstrated that this compound effectively reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
